
2-(5-Phenyloxazol-2-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Phenyloxazol-2-YL)phenol is an organic compound with the molecular formula C15H11NO2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
The synthesis of 2-(5-Phenyloxazol-2-YL)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-Phenoxyisoindoline-1,3-dione with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
2-(5-Phenyloxazol-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
2-(5-Phenyloxazol-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent reagent in various chemical analyses and as a building block for synthesizing more complex molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of plastic scintillators for radiation detection and other industrial applications
Wirkmechanismus
The mechanism of action of 2-(5-Phenyloxazol-2-YL)phenol involves its interaction with specific molecular targets and pathways. Its fluorescent properties are due to the presence of the oxazole ring, which can absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and detection. The compound may also interact with biological molecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-(5-Phenyloxazol-2-YL)phenol can be compared with other similar compounds, such as:
1,4-Bis(5-phenyl-2-oxazolyl)benzene:
2,2′-p-Phenylene-bis(5-phenyloxazole): Another related compound with applications in fluorescence and scintillation. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
103656-73-1 |
|---|---|
Molekularformel |
C15H11NO2 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
2-(5-phenyl-1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C15H11NO2/c17-13-9-5-4-8-12(13)15-16-10-14(18-15)11-6-2-1-3-7-11/h1-10,17H |
InChI-Schlüssel |
KUECPOPLVHZRPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


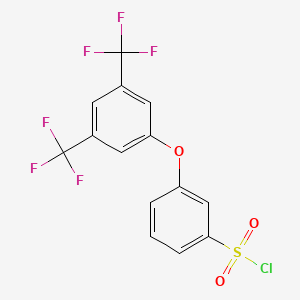
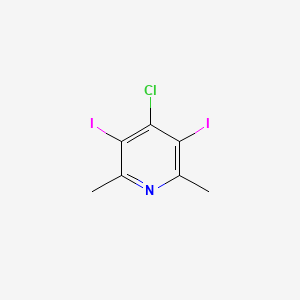
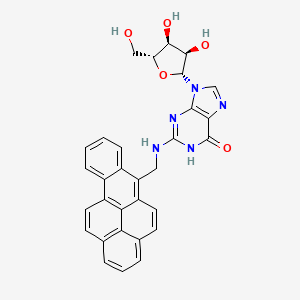
![5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B13093018.png)
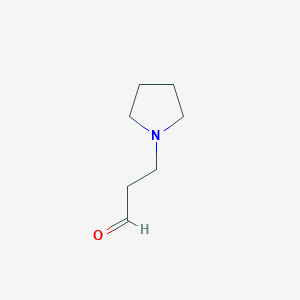
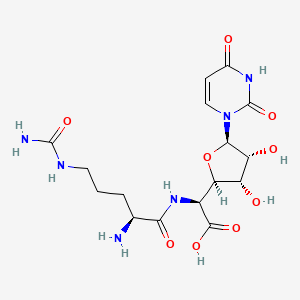
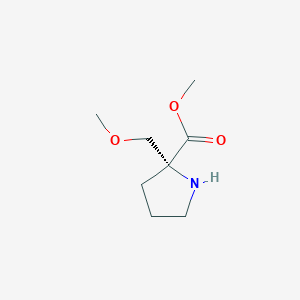
![3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13093040.png)
![2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13093043.png)
![Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13093044.png)

![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride](/img/structure/B13093059.png)
![1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B13093076.png)
![N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine](/img/structure/B13093098.png)
